molecular formula C7H14N4 B3199755 5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine CAS No. 1017052-51-5

5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine

Cat. No.: B3199755
CAS No.: 1017052-51-5
M. Wt: 154.21 g/mol
InChI Key: SZHQGRXHKRQMLH-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine is a heterocyclic organic compound that features an imidazole ring substituted with an aminomethyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine. Common reagents include glyoxal and ammonia or primary amines.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the imidazole are reacted together.

    Methylation: The final step involves methylation of the imidazole nitrogen atoms using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.

Scientific Research Applications

5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)-1H-imidazole: Lacks the additional methyl groups, resulting in different chemical properties.

    N,N-dimethyl-1H-imidazole-2-amine: Similar structure but without the aminomethyl group.

    1,2,4-triazole derivatives: Share the heterocyclic ring but differ in the substitution pattern.

Uniqueness

5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(aminomethyl)-N,N,1-trimethylimidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-10(2)7-9-5-6(4-8)11(7)3/h5H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHQGRXHKRQMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine
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5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine
Reactant of Route 5
5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine
Reactant of Route 6
5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine

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